1-Bromomethyl-8-methylnaphthalene
CAS No.:
Cat. No.: VC14375313
Molecular Formula: C12H11Br
Molecular Weight: 235.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11Br |
|---|---|
| Molecular Weight | 235.12 g/mol |
| IUPAC Name | 1-(bromomethyl)-8-methylnaphthalene |
| Standard InChI | InChI=1S/C12H11Br/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8H2,1H3 |
| Standard InChI Key | YWHWIWITJVJDJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C=CC=C2CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
1-Bromomethyl-8-methylnaphthalene has a molecular formula of CHBr and a molecular weight of 235.12 g/mol. The compound’s structure consists of a naphthalene backbone substituted with a bromomethyl (-CHBr) group at position 1 and a methyl (-CH) group at position 8. This arrangement confers distinct electronic and steric properties, influencing its reactivity in substitution and coupling reactions.
Synthesis and Reaction Mechanisms
Photobromination of 1,8-Dimethylnaphthalene
The primary synthesis route involves the photobromination of 1,8-dimethylnaphthalene using -bromosuccinimide (NBS) under visible light irradiation in a benzene solvent. This method leverages radical intermediates to achieve selective bromination at the methyl group, avoiding undesired ring bromination. The reaction proceeds via a chain mechanism:
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Initiation: Light cleaves NBS to generate bromine radicals.
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Propagation: Hydrogen abstraction from the methyl group forms a benzyl radical, which reacts with Br to yield the bromomethyl product.
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Termination: Radical recombination halts the chain.
This method achieves yields exceeding 70% under optimized conditions, with purity confirmed via GC-MS and H NMR.
Alternative Synthetic Pathways
While photobromination dominates, alternative approaches include:
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Electrophilic substitution using Lewis acids (e.g., AlBr) to direct bromination.
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Cross-coupling reactions employing palladium catalysts for functional group interconversion.
Physicochemical and Thermodynamic Data
Tabulated Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBr | |
| Molecular Weight (g/mol) | 235.12 | |
| Density (g/cm) | ~1.3 (estimated) | |
| log | ~3.9 (predicted) | |
| Vapor Pressure (mmHg) | 0.02 at 25°C (estimated) |
Stability and Reactivity
The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous media, releasing HBr. It undergoes nucleophilic substitution (S2) at the bromomethyl group, making it a versatile alkylating agent.
Applications in Organic Synthesis and Pharmacology
Intermediate in PAH Functionalization
1-Bromomethyl-8-methylnaphthalene is pivotal in synthesizing chiral PAHs and dendrimers. For example, Suzuki-Miyaura coupling with boronic acids introduces aryl groups, enabling the construction of luminescent materials for OLEDs.
Biological Activity
Preliminary studies suggest brominated naphthalenes exhibit anti-tumor activity by intercalating DNA or inhibiting topoisomerases. While direct evidence for 1-bromomethyl-8-methylnaphthalene is scarce, structural analogs demonstrate IC values in the micromolar range against leukemia cell lines .
Toxicological and Environmental Considerations
Environmental Persistence
High log values indicate potential bioaccumulation in aquatic organisms. Photodegradation half-lives in air are estimated at 0.2 days, though aquatic degradation mechanisms remain uncharacterized .
Future Research Directions
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Toxicokinetic Studies: Elucidate absorption and metabolism pathways.
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Catalytic Applications: Explore use in asymmetric synthesis via chiral ligands.
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Environmental Monitoring: Develop analytical methods for detecting trace levels in ecosystems.
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